molecular formula C12H18O2 B1619321 Acetophenone diethyl ketal CAS No. 4316-37-4

Acetophenone diethyl ketal

Cat. No.: B1619321
CAS No.: 4316-37-4
M. Wt: 194.27 g/mol
InChI Key: BWZAUXRKSMJLMH-UHFFFAOYSA-N
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Description

Acetophenone diethyl ketal, also known as 1,1-diethoxyethylbenzene, is an organic compound with the molecular formula C12H18O2. It is a derivative of acetophenone where the carbonyl group is protected by two ethoxy groups, forming a ketal. This compound is often used in organic synthesis and as a photoinitiator in polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetophenone diethyl ketal is typically synthesized through the reaction of acetophenone with ethanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which further reacts with another molecule of ethanol to form the ketal. The reaction conditions usually involve refluxing the mixture to drive the equilibrium towards the formation of the ketal .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonic acid resins, can also enhance the efficiency of the process .

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of aqueous acid to revert to acetophenone and ethanol.

    Oxidation: The compound can be oxidized to form acetophenone and other oxidation products.

    Reduction: Reduction reactions can convert the ketal back to the corresponding alcohols.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sulfuric acid.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

Acetophenone diethyl ketal has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.

    Biology: Utilized in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Applied in the production of polymers, resins, and coatings. .

Mechanism of Action

The mechanism of action of acetophenone diethyl ketal primarily involves its role as a protecting group and photoinitiator:

    Protecting Group: The ketal formation protects the carbonyl group from nucleophilic attack, allowing selective reactions to occur at other functional groups.

    Photoinitiator: As a photoinitiator, this compound undergoes photolysis to generate free radicals, which initiate polymerization reactions.

Comparison with Similar Compounds

    Acetophenone dimethyl ketal: Similar structure but with methyl groups instead of ethyl groups.

    Benzaldehyde diethyl acetal: Similar protecting group chemistry but derived from benzaldehyde.

    Cyclohexanone diethyl ketal: Similar ketal structure but derived from cyclohexanone.

Uniqueness: Acetophenone diethyl ketal is unique due to its specific reactivity and stability as a protecting group for acetophenone. Its ability to act as a photoinitiator also sets it apart from other ketals, making it valuable in polymer chemistry and industrial applications .

Properties

IUPAC Name

1,1-diethoxyethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-4-13-12(3,14-5-2)11-9-7-6-8-10-11/h6-10H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWZAUXRKSMJLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)(C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195747
Record name Acetophenone diethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4316-37-4
Record name Acetophenone diethyl ketal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4316-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone diethyl ketal
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC2202
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2202
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetophenone diethyl ketal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40195747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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